2-piperidin-4-yl-3H-benzimidazole-5-carbonitrile
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Overview
Description
2-piperidin-4-yl-3H-benzimidazole-5-carbonitrile is a heterocyclic compound that features a benzimidazole core with a piperidine ring and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-piperidin-4-yl-3H-benzimidazole-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-cyanobenzaldehyde with piperidine in the presence of a suitable catalyst to form the intermediate, which is then cyclized to form the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, temperature control, and purification techniques are crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-piperidin-4-yl-3H-benzimidazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
2-piperidin-4-yl-3H-benzimidazole-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antibacterial properties.
Industry: Utilized in the development of new materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism by which 2-piperidin-4-yl-3H-benzimidazole-5-carbonitrile exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The nitrile group can form interactions with amino acid residues in the enzyme, leading to inhibition of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- 2-piperidin-3-yl-1H-benzoimidazole
- 2-(piperidin-3-ylmethyl)-1H-benzoimidazole
- 4-methyl-2-piperidin-3-yl-1H-benzoimidazole dihydrochloride
Uniqueness
2-piperidin-4-yl-3H-benzimidazole-5-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential biological activity. This differentiates it from other similar compounds that may lack the nitrile group or have different substituents on the benzimidazole ring.
Properties
Molecular Formula |
C13H14N4 |
---|---|
Molecular Weight |
226.28 g/mol |
IUPAC Name |
2-piperidin-4-yl-3H-benzimidazole-5-carbonitrile |
InChI |
InChI=1S/C13H14N4/c14-8-9-1-2-11-12(7-9)17-13(16-11)10-3-5-15-6-4-10/h1-2,7,10,15H,3-6H2,(H,16,17) |
InChI Key |
KKPQFWUYRCNKQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NC3=C(N2)C=C(C=C3)C#N |
Origin of Product |
United States |
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